molecular formula C15H9FN2O3 B2382250 1H-isochromene-1,3,4-trione 4-[N-(4-fluorophenyl)hydrazone] CAS No. 339021-15-7

1H-isochromene-1,3,4-trione 4-[N-(4-fluorophenyl)hydrazone]

Cat. No.: B2382250
CAS No.: 339021-15-7
M. Wt: 284.246
InChI Key: IJSKXPPTMPDWMB-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-isochromene-1,3,4-trione 4-[N-(4-fluorophenyl)hydrazone] is a useful research compound. Its molecular formula is C15H9FN2O3 and its molecular weight is 284.246. The purity is usually 95%.
BenchChem offers high-quality 1H-isochromene-1,3,4-trione 4-[N-(4-fluorophenyl)hydrazone] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-isochromene-1,3,4-trione 4-[N-(4-fluorophenyl)hydrazone] including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitubercular Activity

The compound 1H-isochromene-1,3,4-trione 4-[N-(4-fluorophenyl)hydrazone] and its derivatives have been researched for their potential in treating tuberculosis. Specifically, derivatives of isoniazid, a well-known antitubercular drug, have shown significant activity against INH-resistant non-tuberculous mycobacteria. These findings highlight the potential of such compounds in the design of new antitubercular agents, especially against resistant strains of tuberculosis (Asif, 2014).

Cytochrome P450 Inhibition

The interaction of this chemical class with cytochrome P450 (CYP) enzymes has been a subject of study, given that these enzymes are crucial in drug metabolism and can lead to potential drug-drug interactions. Understanding the inhibitory profile of these compounds on different CYP isoforms can inform the development of drugs with minimized adverse interactions (Khojasteh et al., 2011).

Antimicrobial Properties

Hydrazide-hydrazone derivatives, to which 1H-isochromene-1,3,4-trione 4-[N-(4-fluorophenyl)hydrazone] belongs, are recognized for a broad spectrum of biological activities, including antimicrobial action. These compounds have been explored for their antibacterial, antifungal, and antiprotozoal properties, presenting themselves as a significant area for the development of new antimicrobial agents (Popiołek, 2016).

Biological Activities of Metal Complexes

Studies have delved into the biological activities of metal complexes involving polycyclic aromatic hydrazones. Given the notable bioactivities of these complexes, particularly in antibacterial and anticancer domains, there's a strong impetus for further research in this field. These investigations not only offer insights into the structural design of these complexes but also pave the way for the exploration of their biological potential (Liu et al., 2022).

Properties

IUPAC Name

4-[(4-fluorophenyl)diazenyl]-1-hydroxyisochromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O3/c16-9-5-7-10(8-6-9)17-18-13-11-3-1-2-4-12(11)14(19)21-15(13)20/h1-8,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLULIIOQDMCKGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)OC(=C2C=C1)O)N=NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.